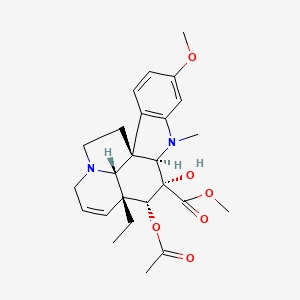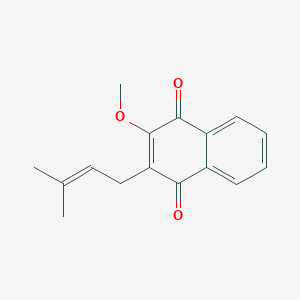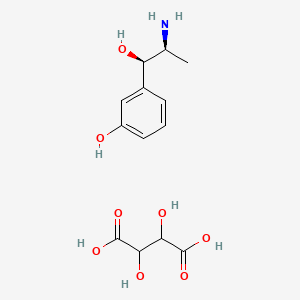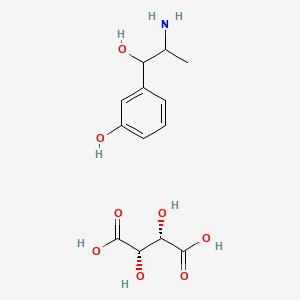![molecular formula C18H18N8O7S3 B10753510 (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)
(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftriaxone Sodium Trihydrate is a third-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial properties. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a crucial tool in the treatment of numerous bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and meningitis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ceftriaxon-Natrium-Trihydrat umfasst mehrere Schritte, beginnend mit der Herstellung der KerncephalosporinstrukturDas Endprodukt wird dann in sein Natriumsalz umgewandelt und als Trihydrat kristallisiert .
Industrielle Produktionsmethoden: Die industrielle Produktion von Ceftriaxon-Natrium-Trihydrat beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Herstellung eines feuchten Ceftriaxon-Natrium-Produkts, das dann getrocknet, zu Pulver zerkleinert und unter sterilen Bedingungen verpackt wird. Das Endprodukt wird in Reagenzgläsern mit Stickstoff versiegelt, um die Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ceftriaxon-Natrium-Trihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Reduktionsreaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Methoxyiminogruppe und des Thiazolrings.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenide, Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zur Bildung von Sulfoxiden und Sulfonen führen, während Substitutionsreaktionen zu verschiedenen Derivaten der ursprünglichen Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
Ceftriaxon-Natrium-Trihydrat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzstandard in der analytischen Chemie für die Entwicklung neuer analytischer Methoden verwendet.
Industrie: In der pharmazeutischen Industrie für die Herstellung verschiedener Formulierungen verwendet, einschließlich injizierbarer Lösungen und Suspensionen zur oralen Verabreichung
5. Wirkmechanismus
Ceftriaxon-Natrium-Trihydrat übt seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese aus. Es bindet an Penicillin-bindende Proteine (PBPs), die für die Vernetzung von Peptidoglycan-Polymeren in der bakteriellen Zellwand essentiell sind. Diese Hemmung führt zur Schwächung der Zellwand, was zur Zelllyse und letztendlich zum Absterben der Bakterien führt .
Ähnliche Verbindungen:
Cefotaxim: Ein weiteres Cephalosporin der dritten Generation mit einem ähnlichen Wirkungsspektrum, aber einer kürzeren Halbwertszeit.
Ceftazidim: Bekannt für seine Aktivität gegen Pseudomonas aeruginosa, die weniger empfindlich gegenüber Ceftriaxon ist.
Cefuroxim: Ein Cephalosporin der zweiten Generation mit einem schmaleren Wirkungsspektrum im Vergleich zu Ceftriaxon
Einzigartigkeit: Ceftriaxon-Natrium-Trihydrat ist einzigartig aufgrund seiner langen Halbwertszeit, die eine einmal tägliche Dosierung ermöglicht, und seiner hohen Penetration in die Hirnhäute, was es besonders effektiv für die Behandlung von Infektionen des zentralen Nervensystems macht .
Wirkmechanismus
Ceftriaxone Sodium Trihydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan polymers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and ultimately bacterial death .
Vergleich Mit ähnlichen Verbindungen
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but a shorter half-life.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which is less susceptible to Ceftriaxone.
Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to Ceftriaxone
Uniqueness: Ceftriaxone Sodium Trihydrate is unique due to its long half-life, allowing for once-daily dosing, and its high penetration into the meninges, making it particularly effective for treating central nervous system infections .
Eigenschaften
Molekularformel |
C18H18N8O7S3 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9?,15-/m1/s1 |
InChI-Schlüssel |
VAAUVRVFOQPIGI-ROIXZANTSA-N |
Isomerische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
Kanonische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)

![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)
![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)
![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)






![disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753530.png)
